molecular formula C16H15N3O5S B2576303 Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 309268-12-0

Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2576303
CAS No.: 309268-12-0
M. Wt: 361.37
InChI Key: NEBXCODPOVARQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Fusion : Solvent-free reactions of aryl amines with ethyl cyanoacetate are widely used for preparing cyanoacetanilides .

Scientific Research Applications

Synthesis Applications

Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound that has been explored in various synthetic applications due to its unique structural properties. One notable application involves its use in the Lossen rearrangement, which has been utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids. This method is notable for its good yields and the ability to proceed without racemization under milder conditions, which is particularly advantageous for the synthesis of sensitive compounds. The process is compatible with common protecting groups and offers an environmentally friendly and cost-effective approach due to the recyclability of byproducts (Thalluri et al., 2014).

Anticancer Research

Another area of research interest is in the development of potential anticancer agents. This compound derivatives have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These studies provide valuable insights into the potential therapeutic applications of such compounds in cancer treatment (Temple et al., 1983).

Antimycobacterial Activity

The compound has also been studied for its antimycobacterial properties. Specifically, derivatives of this compound have been synthesized and screened for in vitro activity against Mycobacterium tuberculosis H37Rv. One such compound demonstrated significant potency, outperforming first-line anti-tuberculosis drugs, which highlights its potential as a novel therapeutic agent for tuberculosis (Raju et al., 2010).

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-13(8-17)12(7-14(20)18-16)10-4-3-5-11(6-10)19(22)23/h3-6,12H,2,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBXCODPOVARQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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